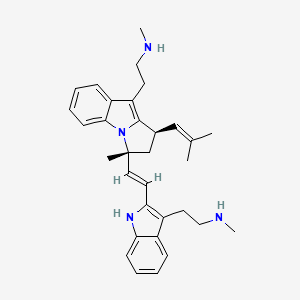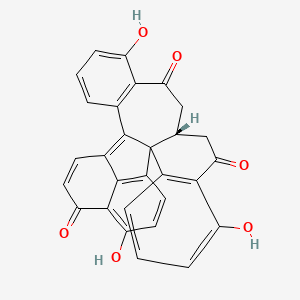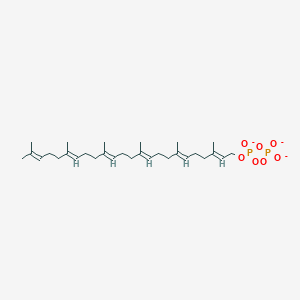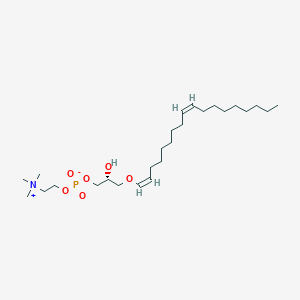
Lpc(O-18:2(1Z,9Z))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1Z,9Z)-octadecadienyl]-sn-glycero-3-phosphocholine is a 1-(Z)-alk-1-enyl-sn-glycero-3-phosphocholine in which the alkenyl group is (1Z,9Z)-octadecadienyl. It has a role as a mouse metabolite and a human metabolite.
Wissenschaftliche Forschungsanwendungen
1. Biobank Samples and Large Prospective Cohorts
Lpc(O-18:2(1Z,9Z)) is relevant in the context of large prospective cohorts (LPC) in health research. The Biobanking and Biomolecular Research Infrastructure - Large Prospective Cohorts (BBMRI-LPC) project focuses on promoting collaborative research using LPCs in the study of common chronic diseases. This initiative highlights the importance of efficient sharing and pooling of biobank samples and data for advancing biomedical science (Simell et al., 2019).
2. High-Throughput Quantification in Disease Research
Lpc(O-18:2(1Z,9Z)) is a type of lysophosphatidylcholine (LPC), which has been suggested to play functional roles in various diseases like atherosclerosis, diabetes, and cancer. The development of a high-throughput quantification methodology using electrospray ionization tandem mass spectrometry (ESI-MS/MS) for LPCs has enabled systematic evaluation of LPC species concentrations, potentially useful in diagnostics (Liebisch et al., 2002).
3. Application in Strain Measurement Techniques
The luminescent photoelastic coating (LPC) technique, which employs a luminescent dye, has been used to measure full-field strain and principal strain directions on complex three-dimensional geometries. This application is significant in engineering fields, such as automotive and aerospace, for stress analysis and material testing (Hubner & Chen, 2007).
4. Biomarkers in Disease Diagnosis
The ability to accurately determine LPC levels in biological samples is crucial for diagnosing diseases like psoriasis. Techniques involving magnetic nanocomposites coupled with LC-MS/MS methods have been developed for the selective separation and enrichment of LPCs from complex biological matrices, aiding in disease diagnosis and prediction (He et al., 2021).
Eigenschaften
Produktname |
Lpc(O-18:2(1Z,9Z)) |
|---|---|
Molekularformel |
C26H52NO6P |
Molekulargewicht |
505.7 g/mol |
IUPAC-Name |
[(2R)-2-hydroxy-3-[(1Z,9Z)-octadeca-1,9-dienoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h12-13,20,22,26,28H,5-11,14-19,21,23-25H2,1-4H3/b13-12-,22-20-/t26-/m1/s1 |
InChI-Schlüssel |
KJUNGQXFZYMUOH-FKWLWHCOSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




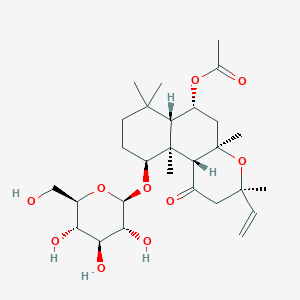

![4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B1264168.png)
![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)
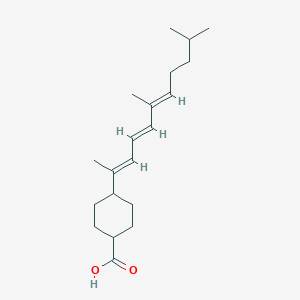
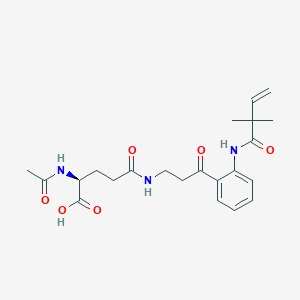
![2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)
